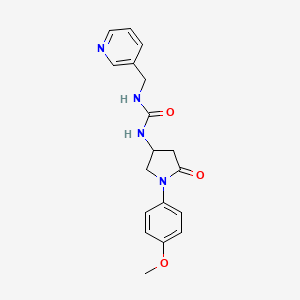
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea, also known as MP-10, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MP-10 is a urea derivative that has been synthesized and studied extensively for its biological activities and mechanisms of action. In
Applications De Recherche Scientifique
Stereoselective Synthesis and Biological Evaluation
One notable application of this compound involves its role in the stereoselective synthesis of active metabolites for potent inhibitors, such as PI3 kinase inhibitors. For instance, the synthesis and stereochemical determination of an active metabolite of the potent PI3 kinase inhibitor PKI-179, which is closely related to the compound , demonstrates the compound's importance in developing new therapeutic agents. This synthesis process involves stereospecific hydroboration and stereoselective reduction, highlighting its utility in creating enantiomerically pure substances with significant biological activities (Chen et al., 2010).
Synthesis Techniques and Characterization
The compound's synthesis techniques and characterization also represent a critical area of research. For example, the development of various synthetic methods to create 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea showcases the compound's versatility and the interest in understanding its chemical properties. These methods, including carbonylation reactions and substitution reactions, provide insights into efficient synthesis routes, furthering its applicability in scientific research (Sarantou & Varvounis, 2022).
Anticancer and Antiproliferative Effects
The compound and its derivatives have been evaluated for anticancer and antiproliferative effects, demonstrating significant potential in cancer treatment research. The design, synthesis, and biological evaluation of urea derivatives as new anticancer agents highlight the compound's relevance in medicinal chemistry. These studies have found that certain derivatives exhibit potent inhibitory activities against various cancer cell lines, indicating the compound's potential as a base structure for developing novel anticancer agents (Feng et al., 2020).
Molecular Sensing and Supramolecular Chemistry
The compound's utility extends to molecular sensing and supramolecular chemistry, where its derivatives are explored for conformational and tautomeric control. This research area explores how modifications to the compound can affect its physical and chemical properties, opening new possibilities for its application in molecular sensing based on tautomerism controlled by conformational state (Kwiatkowski et al., 2019).
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-16-6-4-15(5-7-16)22-12-14(9-17(22)23)21-18(24)20-11-13-3-2-8-19-10-13/h2-8,10,14H,9,11-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYAFKGWBHIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2999867.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2999868.png)
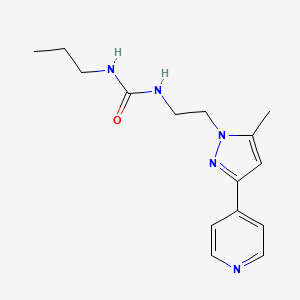
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2999871.png)
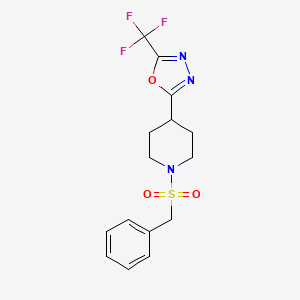

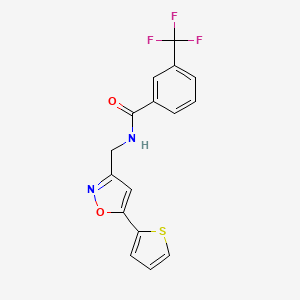


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)
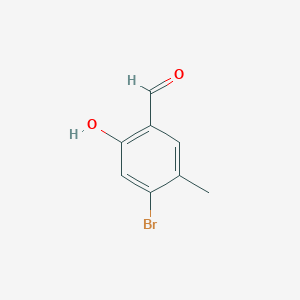
![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)
![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)